1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate
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Overview
Description
1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of naphthothiazolium salts This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring, and a methylthio group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthionaphthalene with thionyl chloride to form 2-chloromethylthionaphthalene. This intermediate is then reacted with 2-aminothiazole in the presence of a base to yield the desired naphthothiazolium salt. The final step involves the addition of 4-methylbenzenesulfonic acid to form the 4-methylbenzenesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthothiazolium ring can be reduced under specific conditions, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthothiazolium salts.
Scientific Research Applications
1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of the naphthothiazolium ring allows for strong interactions with nucleophilic sites, while the methylthio group can undergo redox reactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylthionaphthalene: A precursor in the synthesis of the target compound.
2-Aminothiazole: Another precursor used in the synthesis.
Naphthothiazolium Salts: A class of compounds with similar structures and properties.
Uniqueness
1-Methyl-2-(methylthio)naphtho(1,2-d)-thiazolium 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the 4-methylbenzenesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63149-20-2 |
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Molecular Formula |
C20H19NO3S3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-2-methylsulfanylbenzo[e][1,3]benzothiazol-1-ium |
InChI |
InChI=1S/C13H12NS2.C7H8O3S/c1-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
XVTAWMWTBPJNKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)SC |
Origin of Product |
United States |
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